3-methylpyridine;2,2,2-trifluoroacetic acid
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Overview
Description
3-Methylpyridine;2,2,2-trifluoroacetic acid is a compound formed by the combination of 3-methylpyridine and 2,2,2-trifluoroacetic acidIt is a colorless liquid with a strong odor and is classified as a weak base . 2,2,2-Trifluoroacetic acid, on the other hand, is an organofluorine compound with the chemical formula CF3COOH. It is a colorless liquid with a vinegar-like odor and is known for its strong acidity .
Preparation Methods
The synthesis of 3-methylpyridine can be achieved through the reaction of acrolein with ammonia over an oxide-based heterogeneous catalyst . Another method involves the dehydrogenation of 3-methylpiperidine, derived from the hydrogenation of 2-methylglutaronitrile . For 2,2,2-trifluoroacetic acid, it is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Chemical Reactions Analysis
3-Methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 3-pyridinecarboxylic acid . 2,2,2-Trifluoroacetic acid is known for its strong acidity and can participate in reactions such as esterification and amidation . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen .
Scientific Research Applications
3-Methylpyridine is used as a precursor to agrochemicals, such as chlorpyrifos . It is also used in the synthesis of pharmaceuticals and other pyridine derivatives . 2,2,2-Trifluoroacetic acid is widely used in organic chemistry for various purposes, including as a solvent and a reagent in peptide synthesis . It is also used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-methylpyridine involves its interaction with various molecular targets, including enzymes and receptors. For example, it acts as an inhibitor of stromelysin-1 and collagenase 3 in humans . 2,2,2-Trifluoroacetic acid exerts its effects through its strong acidity, which allows it to participate in various chemical reactions, such as esterification and amidation .
Comparison with Similar Compounds
3-Methylpyridine is similar to other methylpyridines, such as 2-methylpyridine and 4-methylpyridine . its unique position of the methyl group on the pyridine ring gives it distinct chemical properties and reactivity . 2,2,2-Trifluoroacetic acid is similar to other haloacetic acids, such as trichloroacetic acid and dichloroacetic acid . Its strong acidity and the presence of fluorine atoms make it unique and highly reactive .
Properties
CAS No. |
81675-56-1 |
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Molecular Formula |
C8H8F3NO2 |
Molecular Weight |
207.15 g/mol |
IUPAC Name |
3-methylpyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H7N.C2HF3O2/c1-6-3-2-4-7-5-6;3-2(4,5)1(6)7/h2-5H,1H3;(H,6,7) |
InChI Key |
DNXCQHHCJWQZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC=C1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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